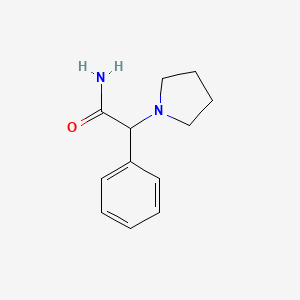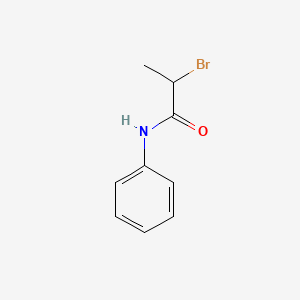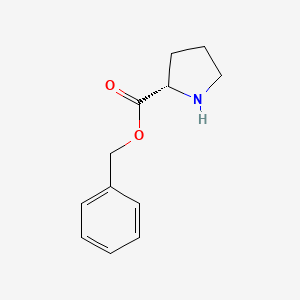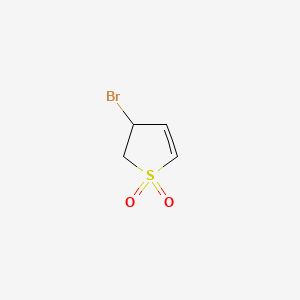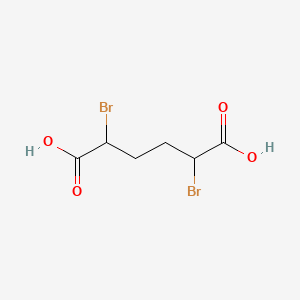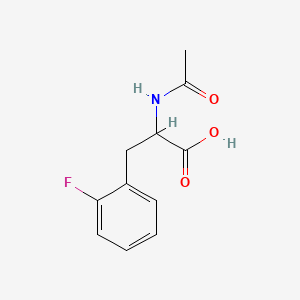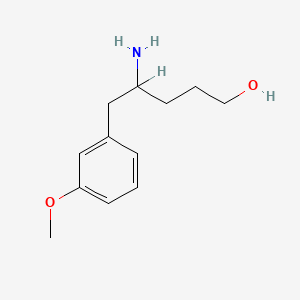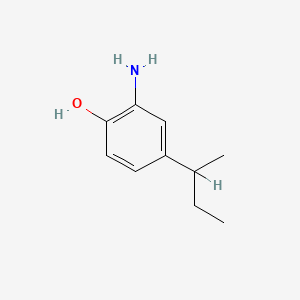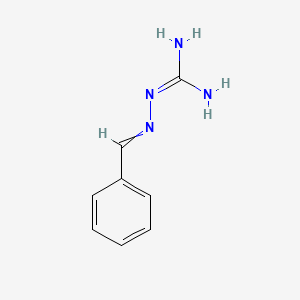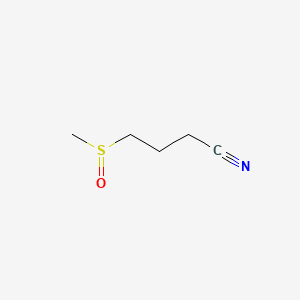
Bis(2-Nitrophenyl)diselenid
Übersicht
Beschreibung
Bis(2-nitrophenyl) diselenide is a useful research compound. Its molecular formula is C12H8N2O4Se2 and its molecular weight is 402.1 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(2-nitrophenyl) diselenide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2-nitrophenyl) diselenide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-nitrophenyl) diselenide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese: C–H-Selanylierung
Bis(2-Nitrophenyl)diselenid: wird in der organischen Synthese verwendet, insbesondere im Prozess der C–H-Selanylierung . Diese Reaktion beinhaltet die Einführung einer selenhaltigen Gruppe in ein organisches Molekül, was seine chemischen Eigenschaften signifikant verändern kann. Die Verwendung verschiedener Katalysatoren, Basen, Übergangsmetalle, Iodsalze und anderer Reagenzien wurde zusammengefasst und zeigt die Vielseitigkeit der Verbindung bei der Herstellung selenhaltiger Gerüste.
Ligandenchemie: Metallkomplexbildung
Die Verbindung zeigt unterschiedliche Bindungsmodi mit verschiedenen Metallkomplexen, was sie in der Ligandenchemie wertvoll macht . Ihre Fähigkeit, stabile Komplexe mit Metallen zu bilden, kann bei der Entwicklung neuer Materialien und Katalysatoren genutzt werden, die in verschiedenen industriellen Prozessen unerlässlich sind.
Antioxidative Anwendungen: GPx-Mimik
This compound: Derivate haben eine vielversprechende katalytische antioxidative Aktivität gezeigt und fungieren als Mimik des Enzyms Glutathionperoxidase (GPx) . Diese GPx-Mimik können möglicherweise zur Bekämpfung von oxidativem Stress in biologischen Systemen eingesetzt werden und bieten therapeutische Vorteile bei Krankheiten, die mit oxidativem Schaden verbunden sind.
Materialwissenschaften: Selenhaltige Materialien
In der Materialwissenschaft ist die Verbindung ein wichtiger Vorläufer für die Synthese von selenhaltigen Materialien . Diese Materialien haben einzigartige Eigenschaften, die in der Elektronik, Optik und als Halbleiter eingesetzt werden können und somit zu Fortschritten in der Technologie beitragen.
Biologische Prozesse: Organoselen-Heterocyclen
Organoselen-Heterocyclen, die von This compound abgeleitet sind, werden wegen ihrer Anwendungen in verschiedenen biologischen Prozessen intensiv untersucht . Diese Verbindungen können auf spezifische Weise mit biologischen Molekülen interagieren, was zu potenziellen Anwendungen in der Arzneimittelentwicklung führt.
Sensortechnologie: Zinkionen-Detektion
Eine PVC-Membranelektrode, die auf dem This compound-Träger basiert, wurde als Sensor für Zinkionen entwickelt . Diese Anwendung demonstriert die Nützlichkeit der Verbindung in der Umweltüberwachung und analytischen Chemie, wo die genaue Detektion von Metallionen entscheidend ist.
Medizinische Chemie: Entwicklung therapeutischer Wirkstoffe
Die Derivate der Verbindung wurden auf ihre medizinischen Eigenschaften untersucht, darunter entzündungshemmende, antibakterielle, antivirale, krebshemmende und Alzheimer-hemmende Wirkungen . Dies unterstreicht das Potenzial von This compound bei der Entwicklung neuer Therapeutika.
Kristallographie: Strukturanalyse
Die Kristallstruktur von This compound wurde bestimmt und liefert Einblicke in seine molekulare Konfiguration . Das Verständnis der Kristallstruktur ist fundamental für die Entwicklung neuer Verbindungen und für die Vorhersage ihrer Reaktivität und Wechselwirkungen.
Safety and Hazards
Safety data for “Bis(2-nitrophenyl) diselenide” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment and ensure adequate ventilation when handling this compound .
Zukünftige Richtungen
Organoselenium compounds, including diselenides, have attracted attention due to their potential applications in various biological processes . Future research may focus on the synthesis of selenium heterocycles using diorganyl diselenides, as well as the exploration of the diverse binding modes of bis(2/4-pyridyl)diselenide with different metal complexes .
Wirkmechanismus
Target of Action
Organoselenium compounds, a category to which bis(2-nitrophenyl) diselenide belongs, have been reported to exhibit antimicrobial activity against some bacteria and fungi .
Mode of Action
For instance, they can undergo electrochemically mediated reactions, including selenium catalysis, diselenide coupling, and tandem selenocyclization .
Pharmacokinetics
The pharmacokinetics of organoselenium compounds can vary widely depending on their chemical structure and the biological system in which they are used .
Result of Action
Organoselenium compounds have been reported to exhibit antimicrobial activity and inhibit microbial biofilm formation . These effects suggest that Bis(2-nitrophenyl) Diselenide may have similar properties.
Action Environment
The action, efficacy, and stability of Bis(2-nitrophenyl) Diselenide can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other chemical substances, pH levels, temperature, and the specific biological environment in which it is used .
Biochemische Analyse
Biochemical Properties
Bis(2-nitrophenyl) diselenide plays a crucial role in biochemical reactions, particularly due to its redox-modulating properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of bis(2-nitrophenyl) diselenide is with thiol-containing enzymes, where it can undergo redox reactions to form selenenyl sulfide intermediates. This interaction can modulate the activity of enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox homeostasis .
Cellular Effects
Bis(2-nitrophenyl) diselenide exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, bis(2-nitrophenyl) diselenide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to the release of cytochrome c and activation of caspases . Additionally, it can affect the expression of genes involved in oxidative stress response, thereby enhancing the cellular antioxidant capacity .
Molecular Mechanism
The molecular mechanism of action of bis(2-nitrophenyl) diselenide involves several key processes. At the molecular level, it can bind to thiol groups in proteins, forming selenenyl sulfide intermediates that can either inhibit or activate enzyme activity. This compound can also induce oxidative stress by generating reactive oxygen species (ROS), which can lead to the activation of redox-sensitive transcription factors such as Nrf2. This activation results in the upregulation of antioxidant genes, providing a protective effect against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(2-nitrophenyl) diselenide can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong oxidizing agents. Long-term exposure to bis(2-nitrophenyl) diselenide in in vitro and in vivo studies has demonstrated sustained antioxidant effects, although prolonged exposure may lead to adaptive cellular responses that mitigate its efficacy .
Dosage Effects in Animal Models
The effects of bis(2-nitrophenyl) diselenide vary with different dosages in animal models. At low doses, it exhibits potent antioxidant and chemopreventive properties, while higher doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects without causing adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
Bis(2-nitrophenyl) diselenide is involved in several metabolic pathways, primarily those related to redox regulation and detoxification. It interacts with enzymes such as glutathione S-transferase and cytochrome P450, influencing metabolic flux and metabolite levels. The compound can be metabolized to form various selenium-containing metabolites, which can further participate in redox reactions and contribute to its overall biological activity .
Transport and Distribution
Within cells and tissues, bis(2-nitrophenyl) diselenide is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function. The distribution of bis(2-nitrophenyl) diselenide is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of bis(2-nitrophenyl) diselenide plays a critical role in its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, bis(2-nitrophenyl) diselenide can localize to the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells. Its localization to the endoplasmic reticulum can also influence protein folding and stress responses .
Eigenschaften
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)diselanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTPYNJBIHTIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se][Se]C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188842 | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35350-43-7 | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35350-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35350-43-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bis(2-nitrophenyl) diselenide?
A1: Bis(2-nitrophenyl) diselenide has the molecular formula C12H8N2O4Se2 and a molecular weight of 406.16 g/mol. []
Q2: How is Bis(2-nitrophenyl) diselenide typically prepared in a laboratory setting?
A2: Bis(2-nitrophenyl) diselenide can be synthesized through several methods:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


